molecular formula C11H10F3N3O2 B5368249 1-isonicotinoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-isonicotinoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5368249
M. Wt: 273.21 g/mol
InChI Key: LUNOATFAWFYRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isonicotinoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as INH1, is a small molecule inhibitor that has shown significant potential in scientific research. INH1 is a pyrazole derivative that has been studied for its ability to inhibit the activity of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

INH1 inhibits the activity of CK2 by binding to its catalytic subunit. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in several cellular processes. The inhibition of CK2 by INH1 leads to the disruption of these processes, resulting in the induction of apoptosis in cancer cells and the reduction of toxic protein accumulation in neurodegenerative diseases.
Biochemical and Physiological Effects
INH1 has been shown to have several biochemical and physiological effects. In cancer cells, INH1 induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. INH1 also inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation. In neurodegenerative diseases, INH1 reduces the accumulation of toxic proteins, such as amyloid-beta and alpha-synuclein, by inhibiting the activity of CK2.

Advantages and Limitations for Lab Experiments

INH1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for CK2, making it a valuable tool for studying the role of CK2 in cellular processes. However, INH1 has some limitations. It has poor solubility in water, which can affect its bioavailability and limit its use in in vivo experiments. INH1 also has some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

INH1 has shown significant potential in scientific research, and several future directions can be explored. One direction is the development of more potent and selective CK2 inhibitors based on the structure of INH1. Another direction is the investigation of the role of CK2 in other diseases, such as inflammation and autoimmune disorders. INH1 can also be used as a tool to study the downstream effects of CK2 inhibition in cellular processes. Finally, the development of more effective delivery systems for INH1 can improve its bioavailability and enable its use in in vivo experiments.
Conclusion
INH1 is a small molecule inhibitor that has shown significant potential in scientific research. Its ability to inhibit the activity of CK2 makes it a valuable tool for studying the role of CK2 in cellular processes. INH1 has several advantages for lab experiments, including high potency and selectivity, but also has some limitations, such as poor solubility and off-target effects. Several future directions can be explored to further investigate the potential of INH1 in scientific research.

Synthesis Methods

INH1 is synthesized by reacting 3-methyl-1-phenyl-5-pyrazolone with isonicotinoyl hydrazine in the presence of trifluoroacetic acid. The resulting product is then treated with sodium hydroxide to give INH1. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

INH1 has been extensively studied for its potential in cancer research. CK2 is overexpressed in many types of cancer, and its inhibition by INH1 has been shown to induce apoptosis in cancer cells. INH1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, INH1 has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CK2 is involved in the pathogenesis of these diseases, and its inhibition by INH1 has been shown to reduce the accumulation of toxic proteins in the brain.

properties

IUPAC Name

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-7-6-10(19,11(12,13)14)17(16-7)9(18)8-2-4-15-5-3-8/h2-5,19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNOATFAWFYRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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